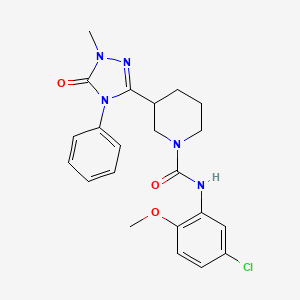

N-(5-chloro-2-methoxyphenyl)-3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

Description

This compound features a 1,2,4-triazolone ring fused to a piperidine carboxamide scaffold, with a 5-chloro-2-methoxyphenyl substituent and a methyl group at the N1 position of the triazolone. Crystallographic tools like SHELXL and WinGX may have been employed to resolve its conformation, enabling precise analysis of its 3D structure and intermolecular interactions .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O3/c1-26-22(30)28(17-8-4-3-5-9-17)20(25-26)15-7-6-12-27(14-15)21(29)24-18-13-16(23)10-11-19(18)31-2/h3-5,8-11,13,15H,6-7,12,14H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTDXZNKDFDEHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula : CHClNO

Molecular Weight : 397.87 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole moiety is known for its ability to inhibit specific enzymes and receptors involved in disease pathways. For instance:

- Enzyme Inhibition : The triazole ring may inhibit enzymes such as protein tyrosine phosphatases, which are crucial in cancer progression and immune response modulation.

- Receptor Binding : The piperidine component may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Anticancer Activity

Triazole derivatives are also recognized for their anticancer properties. A study highlighted that compounds with similar structures inhibited cancer cell proliferation through:

- Induction of apoptosis.

- Cell cycle arrest at the G2/M phase.

The specific effects of this compound on cancer cells remain to be elucidated but could mirror these findings.

Study on Triazole Derivatives

A comprehensive study evaluated various triazole derivatives for their biological activities and found that modifications in the side chains significantly influenced their potency against different targets. For example:

- Compounds with halogen substitutions exhibited enhanced antibacterial activity.

- The presence of electron-withdrawing groups increased the anticancer efficacy.

These insights suggest that the structural features of N-(5-chloro-2-methoxyphenyl)-3-(1-methyl-5-oxo-4-phenyldihydrotriazole) could be optimized for improved biological activity.

Pharmacological Significance

Research into triazole scaffolds has revealed their versatility in pharmacology:

- Antifungal Activity : Triazoles are widely used as antifungal agents due to their mechanism of inhibiting ergosterol biosynthesis.

- Antiviral Activity : Certain triazole derivatives have shown promise against viral infections by targeting viral enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Analysis

Target Compound

- Core Structure : 1,2,4-triazolone fused to piperidine.

- Key Substituents: 5-Chloro-2-methoxyphenyl (electron-withdrawing groups). N1-methyl on triazolone (enhances metabolic stability).

Pyrazole-Carboximidamide Derivatives ()

Examples include 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide.

- Core Structure : Pyrazole ring.

- Key Substituents :

- Chlorophenyl, bromophenyl, or methoxyphenyl groups.

- Carboximidamide group (distinct from carboxamide).

- Carboximidamide may offer different hydrogen-bonding profiles compared to carboxamide .

Carfentrazone-ethyl ()

- Core Structure: Triazolinone (similar to triazolone).

- Key Substituents: 2-Chloro-4-(trifluoromethyl)phenoxy group. Ethyl ester (hydrolyzable for prodrug activation).

- Comparison: Triazolinone in herbicides vs. triazolone in pharmaceuticals highlights functional group tuning for divergent applications. Phenoxy and nitro groups in carfentrazone-ethyl contrast with the carboxamide and chloro/methoxy groups in the target compound .

Substituent Effects on Bioactivity and Stability

- Chloro and Methoxy Groups :

- Enhance lipophilicity, improving membrane permeability.

- Electron-withdrawing effects stabilize the triazolone ring.

- N1-Methyl Group :

- Reduces oxidative metabolism, extending half-life relative to unmethylated analogs.

Pharmacokinetic and Pharmacodynamic Comparisons

| Compound Type | Core Structure | Key Substituents | Biological Activity | Pharmacokinetic Properties |

|---|---|---|---|---|

| Target Compound | Triazolone-piperidine | 5-Cl-2-OMePh, N1-Me, carboxamide | Hypothesized enzyme inhibition | High metabolic stability, moderate logP |

| Pyrazole-carboximidamide | Pyrazole | Varied aryl substituents, carboximidamide | Antimicrobial/antifungal | Variable solubility, shorter t₁/₂ |

| Carfentrazone-ethyl | Triazolinone | 2-Cl-4-CF₃PhO, ethyl ester | Herbicidal (ALS inhibitor) | Ester hydrolysis for activation |

Structural Insights from Crystallography

- The piperidine ring in the target compound likely adopts a chair conformation, optimizing spatial alignment for target binding.

- X-ray data (using SHELX/WinGX) would clarify bond angles and intermolecular interactions, distinguishing it from pyrazole derivatives’ planar structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.